molecular formula C8H6N2O B8551726 4-Methylbenzimidazol-2-one

4-Methylbenzimidazol-2-one

Cat. No.: B8551726
M. Wt: 146.15 g/mol
InChI Key: BVYCHIDQDVWEGU-UHFFFAOYSA-N
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Description

4-Methylbenzimidazol-2-one is a heterocyclic aromatic compound with the molecular formula C8H8N2O. It is a derivative of benzimidazole, characterized by a benzene ring fused to an imidazole ring with a methyl group at the 4-position. This compound is known for its stability and significant biological activity, making it a valuable subject of study in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methylbenzimidazol-2-one can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with formic acid or its derivatives. Another method includes the reduction of 2-nitro-4-methylacetanilide . These reactions typically require specific conditions such as elevated temperatures and the presence of catalysts to achieve high yields.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques helps in obtaining high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 4-Methylbenzimidazol-2-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions include various substituted benzimidazoles and their derivatives, which can exhibit different biological activities .

Scientific Research Applications

4-Methylbenzimidazol-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methylbenzimidazol-2-one involves its interaction with various molecular targets. It can bind to DNA, inhibiting the replication of certain pathogens. Additionally, it acts as an enzyme inhibitor, blocking the activity of specific enzymes involved in disease processes . The pathways involved often include the inhibition of nucleic acid synthesis and disruption of cellular metabolism.

Comparison with Similar Compounds

Uniqueness: 4-Methylbenzimidazol-2-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its stability and ability to form various derivatives make it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C8H6N2O

Molecular Weight

146.15 g/mol

IUPAC Name

4-methylbenzimidazol-2-one

InChI

InChI=1S/C8H6N2O/c1-5-3-2-4-6-7(5)10-8(11)9-6/h2-4H,1H3

InChI Key

BVYCHIDQDVWEGU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=NC(=O)N=C12

Origin of Product

United States

Synthesis routes and methods

Procedure details

The 5-amino-5,6-dihydro-4H-imidazo(4,5,1-ij)quinolin-2-ones of the invention may also be prepared by the route shown in Scheme 6. 3-Methyl-1,2-benzenediamine is reacted with carbonyl diimidazole or phosgene to give 4-methylbenzimidazolone (XXXVI). This is refluxed with phosphorus oxychloride to give XXXVII which is protected and reacted with N-bromosuccinimine to give compound XXXIX. This is coupled with VIIb and the resulting adduct LX is hydrolyzed to LI. Reduction with lithium aluminum hydride alcohol LXII which was treated with carbon tetrabromide/triphenylphosphine to give compound 51. Compound 51 was refluxed in acetic acid to effect conversion to compound 6.
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